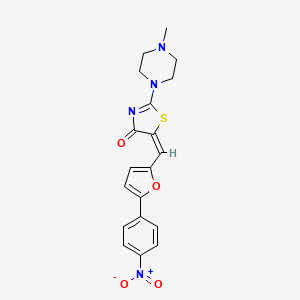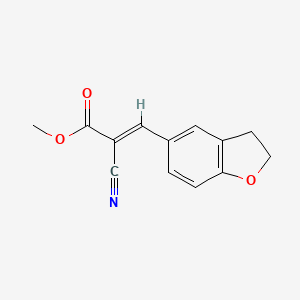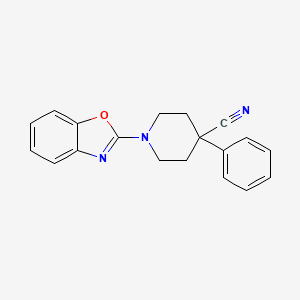![molecular formula C19H18FN3O2S B15119483 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B15119483.png)
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Final Coupling: The final compound can be obtained by coupling the benzoxazole-sulfanyl intermediate with the fluorophenyl-piperazine intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
科学的研究の応用
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological target of the compound. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to the active site of an enzyme, blocking a receptor, or altering the function of a protein through allosteric modulation.
類似化合物との比較
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-bromophenyl)piperazin-1-yl]ethan-1-one
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The presence of the fluorophenyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one may confer unique properties, such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs with different substituents.
特性
分子式 |
C19H18FN3O2S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18FN3O2S/c20-14-5-1-3-7-16(14)22-9-11-23(12-10-22)18(24)13-26-19-21-15-6-2-4-8-17(15)25-19/h1-8H,9-13H2 |
InChIキー |
FYZFZZJBRUPJMB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)
![3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119414.png)

![3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B15119418.png)
![N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B15119426.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119449.png)

![4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119461.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15119473.png)
![4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119488.png)
![6-Fluoro-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119492.png)
